2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a fluorinated tetrahydro-2H-pyran moiety attached to a phenyl ring. The 4-fluoro substitution on the tetrahydro-2H-pyran ring introduces electron-withdrawing effects, which may enhance stability and influence reactivity in cross-coupling reactions. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in Suzuki-Miyaura couplings due to its air stability and compatibility with diverse reaction conditions .
Properties
Molecular Formula |
C17H24BFO3 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[3-(4-fluorooxan-4-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BFO3/c1-15(2)16(3,4)22-18(21-15)14-7-5-6-13(12-14)17(19)8-10-20-11-9-17/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
WDSXGZKOFGYLLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCOCC3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the formation of the aryl boronate ester via palladium-catalyzed cross-coupling reactions. Two main approaches are common:
- Method A: Alkylation of a commercial boronate ester precursor followed by Suzuki coupling.
- Method B: Introduction of the boronate moiety after alkylation of an aryl halide intermediate.
These methods rely on the use of pinacol boronate esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) as boron sources and palladium catalysts such as PdCl₂(dppf)·CH₂Cl₂ or Pd(dppf)Cl₂·DCM complexes.
Representative Synthetic Procedure
A typical preparation involves the following steps:
-
- Reactants: An aryl halide (e.g., 3-bromophenyl derivative bearing the tetrahydropyran substituent) and pinacol boronate ester.
- Catalyst: [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride complex (PdCl₂(dppf)·CH₂Cl₂).
- Base: Potassium phosphate (K₃PO₄).
- Phase transfer catalyst: Tetrabutylammonium bromide (TBAB).
- Solvent: Acetonitrile (MeCN).
- Conditions: Reflux under nitrogen atmosphere for 2 hours.
-
- After reaction completion, the mixture is cooled, extracted with ethyl acetate (AcOEt), washed with water and brine, dried over sodium sulfate (Na₂SO₄), and solvent removed under reduced pressure.
- The crude product is purified by silica gel column chromatography.
- Final isolation by filtration after addition of n-hexane yields the boronate ester as a solid.
Example yields: Around 20% isolated yield reported for similar compounds under these conditions.
Alternative Catalytic Systems and Conditions
Other reported catalytic systems and conditions include:
- Pd(dppf)Cl₂·DCM with K₃PO₄ base in tetrahydrofuran (THF) and water mixture at 90 °C for 24 hours.
- Use of Pd(OAc)₂ with SPhos ligand as catalyst system for enhanced reactivity.
- Microwave-assisted reactions in small vials to optimize reaction time and yield.
These variations allow tuning of reaction conditions to improve conversion and selectivity depending on the substrate and desired product.
Key Reagents and Their Roles
| Reagent | Role | Notes |
|---|---|---|
| 3-Bromo- or 3-iodophenyl derivative | Aryl halide substrate | Provides the aryl moiety for coupling |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Boron source (pinacol boronate ester) | Stable boronate ester facilitating coupling |
| PdCl₂(dppf)·CH₂Cl₂ or Pd(dppf)Cl₂·DCM | Palladium catalyst | Catalyzes the cross-coupling |
| K₃PO₄ (Potassium phosphate) | Base | Deprotonates boronate and activates catalyst |
| TBAB (Tetrabutylammonium bromide) | Phase transfer catalyst | Enhances solubility and reaction rate |
| Solvents (MeCN, THF, water) | Reaction medium | Choice affects solubility and reaction kinetics |
Oxidation and Functional Group Transformations
In some synthetic sequences, post-coupling oxidation steps are employed to convert boronate esters to phenols or other functional groups using oxidants like hydrogen peroxide (H₂O₂) under mild conditions. These steps are carefully controlled to preserve the boronate functionality when desired or to generate phenolic derivatives if needed.
Data Table Summarizing Preparation Conditions
| Entry | Substrate Type | Boronate Source | Catalyst System | Base | Solvent System | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-aryl with THP group | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf)·CH₂Cl₂ (4 mol%) | K₃PO₄ | MeCN | Reflux | 2 h | 20 | Column chromatography purification |
| 2 | 4-Bromophenylboronic acid MIDA ester | Pinacol boronate ester | Pd(dppf)Cl₂·DCM (4 mol%) | K₃PO₄ | THF/H₂O | 90 °C | 24 h | 74 | Microwave vial, optimized conditions |
| 3 | 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester | Pinacol boronate ester | Pd(OAc)₂ + SPhos | K₃PO₄ | THF/H₂O | 90 °C | 24 h | 81 | High yield with SPhos ligand |
Research Findings and Perspectives
- The palladium-catalyzed Suzuki coupling of aryl halides with pinacol boronate esters remains the most reliable and widely used method for preparing the target boronate ester.
- Choice of catalyst and ligand system significantly affects yield and reaction time; Pd(dppf) complexes are common, but Pd(OAc)₂ with SPhos ligand offers enhanced activity.
- Reaction conditions such as solvent mixture (THF/water), base (K₃PO₄), and temperature (90 °C) are critical for optimal conversion.
- Phase transfer catalysts like TBAB can improve reaction rates in some solvent systems.
- Post-synthetic modifications, including oxidation, can be performed selectively depending on the desired downstream application.
- The presence of the fluorinated tetrahydropyran substituent requires careful control of reaction conditions to preserve functional group integrity.
Chemical Reactions Analysis
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom in the tetrahydro-2H-pyran ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through these interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
*Calculated based on molecular formula C₁₈H₂₃BFO₂.
Key Findings:
Chlorine-substituted analogs (e.g., 3,4,5-trichlorophenyl) exhibit even stronger electron-withdrawing effects but suffer from steric hindrance, reducing reaction efficiency .
Steric Considerations :
- The tetrahydro-2H-pyran ring introduces moderate steric bulk, balancing reactivity and stability. In contrast, o-tolyloxy-substituted derivatives () face significant steric challenges, limiting their use in couplings with bulky substrates.
Solubility and Stability :
- Fluorinated tetrahydro-2H-pyran derivatives show improved solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely aromatic boronic esters like 4-fluorobenzyl analogs .
- Allyloxy-substituted analogs (e.g., 2-(4-(allyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit lower thermal stability due to the reactive double bond .
Applications :
- The target compound’s fluorinated pyran structure makes it a candidate for drug discovery, where fluorine atoms are often used to modulate bioavailability and metabolic stability .
- Ethynyl-linked derivatives (e.g., ) are preferred in optoelectronics due to extended π-conjugation, whereas the target compound’s saturated ring system may limit such applications.
Analytical Characterization:
Biological Activity
2-(3-(4-Fluoro-tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H24BFO3
- Molecular Weight : 306.18 g/mol
- CAS Number : Not available
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and transporters involved in metabolic pathways.
Inhibition of Glucose Transporters
Research indicates that compounds similar to this compound exhibit inhibitory effects on glucose transporters (GLUTs). For instance, a related compound KL-11743 was shown to inhibit glucose uptake in tumor cells by targeting GLUT transporters specifically .
Biological Activity Data
Case Study 1: Tumor Growth Inhibition
In vivo studies demonstrated that compounds structurally related to this compound could significantly inhibit tumor growth in xenograft models. The treatment resulted in diminished glucose uptake by tumors, suggesting a potential mechanism for anti-cancer activity through metabolic disruption .
Case Study 2: Safety and Tolerability
Another study assessed the pharmacokinetics and safety profile of related compounds. Results indicated that these compounds were well tolerated at therapeutic doses with minimal off-target effects. The pharmacological properties included favorable oral bioavailability and a dose-linear plasma exposure profile .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this boronic ester, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B₂pin₂). For example, a brominated precursor (e.g., 3-bromo-4-fluoro-tetrahydro-2H-pyran) can undergo Miyaura borylation with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C . Optimization involves:
- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates.
- Temperature control : Prolonged heating (>12 hrs) improves conversion but risks decomposition.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product with ≥95% purity .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the tetrahydro-2H-pyran ring (δ 3.5–4.5 ppm for fluorinated C-H) and aromatic protons (δ 6.8–7.5 ppm). The dioxaborolane methyl groups appear as singlets (δ 1.0–1.3 ppm) .
- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms boronic ester formation .
- HRMS : Exact mass validation (e.g., [M+H]⁺) ensures molecular integrity .
- FT-IR : B-O stretches (1340–1310 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. Q3. How does the fluorinated tetrahydro-2H-pyran moiety influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : The dioxaborolane group decomposes above 150°C, while the fluorinated pyran ring enhances thermal resistance. Store at –20°C to prevent hydrolysis .
- pH Sensitivity : Hydrolysis occurs in aqueous acidic/basic conditions, releasing boronic acid. Stability testing (e.g., HPLC monitoring at pH 3–10) is recommended for applications in aqueous media .
- Light Sensitivity : Fluorinated aromatics may degrade under UV light; use amber vials for long-term storage .
Q. Q4. What computational strategies can predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effect of the fluorine atom on the pyran ring, which reduces electron density at the boron center, slowing transmetallation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
- QSAR : Correlate substituent effects (e.g., fluorine position) with coupling efficiency using datasets from analogous compounds .
Q. Q5. How should researchers address contradictory data in catalytic performance between this compound and structurally similar boronic esters?
Methodological Answer:
- Control Experiments : Compare reaction outcomes (yield, byproducts) under identical conditions (catalyst, solvent, temperature) .
- Crystallographic Analysis : Resolve steric effects; the fluorinated pyran may hinder Pd coordination vs. non-fluorinated analogs .
- Kinetic Profiling : Use in situ NMR or calorimetry to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Q. Q6. What safety protocols are essential when handling this compound, given its structural complexity?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of boron-containing vapors .
- Waste Disposal : Quench residual boron with ethanol/water mixtures before transferring to hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
